(2R,4s)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid
Description
(2R,4S)-4-([1,1'-Biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid is a chiral carboxylic acid derivative characterized by a biphenylmethyl substituent and a 2,5-dioxopyrrolidin-1-yl moiety. Its stereochemistry at positions 2 and 4 (R and S configurations, respectively) is critical for its physicochemical and biological properties. The compound’s molecular formula is C₂₄H₂₅NO₄, with a molecular weight of 391.46 g/mol (derived from its ethyl ester precursor, CAS 1038924-97-8, in ).
This compound is likely a metabolite or synthetic intermediate of its ethyl ester counterpart, Ethyl (2R,4S)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoate (CAS 1038924-97-8), which is used in pharmaceutical research for structure-activity relationship (SAR) studies .
Propriétés
IUPAC Name |
(2R,4S)-4-(2,5-dioxopyrrolidin-1-yl)-2-methyl-5-(4-phenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-15(22(26)27)13-19(23-20(24)11-12-21(23)25)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,26,27)/t15-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDRJPZNLPSUPV-BEFAXECRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)CCC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(2R,4S)-4-([1,1'-biphenyl]-4-ylmethyl)-2-methyl-4-(2,5-dioxopyrrolidin-1-yl)butanoic acid, also known as an impurity of Sacubitril, is a compound of interest due to its potential biological activities. Sacubitril is an endopeptidase inhibitor used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound based on available research findings and data.
The molecular formula for this compound is C24H27NO4, with a molecular weight of 393.48 g/mol. The compound appears as a white to off-white waxy solid and has a predicted boiling point of 581.3 °C and a density of 1.166 g/cm³ .
The primary mechanism through which this compound exhibits its biological activity is believed to be related to its role as an impurity in Sacubitril. Sacubitril functions by inhibiting neprilysin, an enzyme that breaks down natriuretic peptides and bradykinin, leading to vasodilation and reduced blood pressure. The presence of this compound may influence the pharmacokinetics and pharmacodynamics of Sacubitril .
Biological Activity Studies
Several studies have investigated the biological activity associated with compounds structurally similar to this compound.
Antiproliferative Activity
In vitro studies have shown that compounds related to this structure can inhibit the proliferation of cancer cells. For example, in A375 melanoma cell lines, compounds with similar structural motifs demonstrated IC50 values ranging from 40 to 88 nM against mutated BRAF V600E kinase activity . This suggests that this compound may possess similar antiproliferative properties.
Enzyme Inhibition
The compound's structural characteristics suggest potential interactions with various enzymes involved in metabolic pathways. As an impurity in Sacubitril, it may affect the inhibition efficiency of neprilysin and other related enzymes that play critical roles in cardiovascular health .
Data Summary
The following table summarizes key properties and biological activities associated with this compound:
| Property | Value |
|---|---|
| Molecular Formula | C24H27NO4 |
| Molecular Weight | 393.48 g/mol |
| Boiling Point | 581.3 °C |
| Density | 1.166 g/cm³ |
| Antiproliferative IC50 | 40–88 nM (related compounds) |
| Role | Impurity in Sacubitril |
Case Studies
Recent investigations have highlighted the importance of structural modifications in enhancing the biological activity of similar compounds. For instance:
- Study on Encorafenib Conjugates : A series of compounds were synthesized based on BRAF inhibitors which included similar moieties to (2R,4S)-4-[...]. These compounds showed promising results in inhibiting cancer cell proliferation and were compared against standard treatments like encorafenib .
- Neprilysin Inhibition Studies : Research focused on the effects of neprilysin inhibitors revealed that impurities like (2R,4S)-[...] could modulate the efficacy of primary drugs used for heart failure treatment .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its stereochemistry and substituents. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Lipophilicity: The biphenyl group in the target compound increases logP compared to 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives, suggesting better membrane permeability .
- Solubility : The carboxylic acid group enhances aqueous solubility relative to its ethyl ester precursor (logP ~4.5 for the ester vs. ~3.2 for the acid) .
- Hydrogen Bonding: The dioxopyrrolidin moiety provides hydrogen-bond acceptors, similar to 2-amino-4-hydroxy-4-phenylbutanoic acid, but with greater steric bulk .
Méthodes De Préparation
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of a chiral catalyst system
- Hydrogenation of an unsaturated precursor (often an enoic acid derivative)
- Use of succinic anhydride or related reagents to introduce the 2,5-dioxopyrrolidin-1-yl moiety
- Acidic hydrolysis to obtain the final acid form
The process emphasizes mild reaction conditions, environmental protection, and high stereoselectivity to obtain the (2R,4s) stereochemistry.
Catalyst Preparation and Hydrogenation
A critical step is the asymmetric hydrogenation of a precursor such as (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid to produce the target compound or its protected form.
- Diiodo(p-cymene)ruthenium(II) dimer combined with chiral phosphine ligands such as (R,R)-Me-Duphos or Mandyphos variants.
- Ruthenium-based catalysts are prepared by dissolving the dimer and ligand in toluene at 65-70°C for about 1 hour.
- The catalyst solution is then used in hydrogenation reactors.
| Parameter | Typical Values |
|---|---|
| Solvent | Methanol, ethanol, or ethanol/water mixtures |
| Temperature | 40-55°C |
| Pressure | 0.4-3.0 MPa (4-30 bar) |
| Reaction time | 6-20 hours |
| Hydrogen source | Molecular hydrogen |
| Yield | 86.9% to 96.1% |
| Stereoselectivity | High, favoring (2R,4s) isomer |
After the introduction of the succinimide group, hydrolysis under acidic conditions converts esters or intermediates to the final acid.
- Acidic hydrolysis is typically done under mild conditions to avoid racemization.
- The product is isolated by filtration, crystallization, or solvent extraction.
- Purification steps include recrystallization from solvent mixtures such as n-hexane and ethyl acetate or isopropyl acetate/petroleum ether mixtures.
Representative Preparation Route Summary
| Step | Description | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| 1 | Preparation of chiral Ru catalyst | Diiodo(p-cymene)ruthenium(II) dimer + chiral ligand in toluene, 65-70°C, 1 h | Catalyst ready for use |
| 2 | Asymmetric hydrogenation of (R,E)-5-biphenyl-4-yl-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid | Hydrogen, 0.4-3.0 MPa, 40-55°C, 6-20 h, methanol or ethanol solvent | 86.9-96.1% yield, high stereoselectivity |
| 3 | Reaction with succinic anhydride to form succinimide ester | Mild conditions, organic solvents | Intermediate formed |
| 4 | Acidic hydrolysis to free acid | Acidic aqueous conditions | Final product obtained |
| 5 | Purification by recrystallization | Solvent mixtures such as n-hexane/ethyl acetate or isopropyl acetate/petroleum ether | Pure crystalline solid |
Detailed Example from Literature
A notable example involves the hydrogenation of (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid using diiodo(p-cymene)ruthenium(II) dimer and Mandyphos ligand in ethanol at 40°C under 20 bar hydrogen for 6 hours. The product was isolated by filtration and recrystallization, yielding 86.9% of the desired chiral acid with melting point 146-147°C.
Research Findings and Advantages
- The use of ruthenium-based chiral catalysts allows for high enantioselectivity and yield.
- The process is scalable and suitable for industrial production due to mild conditions and simple operation.
- Environmental impact is minimized by avoiding harsh reagents and conditions.
- The method provides high-purity intermediates critical for sacubitril synthesis.
Summary Table of Key Preparation Parameters
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for enantioselective synthesis of this compound, particularly regarding stereochemical control?
- Methodological Answer : The Heck–Matsuda desymmetrization method, as demonstrated for structurally related pyrrolidinone derivatives, offers a robust approach. This involves palladium-catalyzed coupling of diazonium salts with protected dihydropyrroles to achieve enantiomeric ratios >85% . Key steps include:
- Use of chiral tosyl-protected intermediates to control stereochemistry.
- Optimization of reaction conditions (e.g., solvent: trifluoroethanol, temperature: 60°C) to minimize racemization.
- Post-reduction chiral resolution via HPLC with chiral stationary phases (e.g., Chiralpak AD-H column) to confirm enantiopurity.
Q. How can NMR and X-ray crystallography resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- NMR : NOESY experiments can identify spatial proximity between protons (e.g., biphenyl methylene and pyrrolidinone groups) to confirm the (2R,4s) configuration.
- X-ray Crystallography : Co-crystallization with heavy atoms (e.g., iodine derivatives) enhances diffraction quality. For example, related compounds with biphenyl moieties show characteristic torsion angles (e.g., 45–55° between aromatic rings) that validate spatial arrangements .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s stability and reactivity under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model acid dissociation constants (pKa) of the carboxylic acid and pyrrolidinedione groups. Predicted pKa values (~3.5 for carboxylic acid, ~9.2 for pyrrolidinedione) guide buffer selection (e.g., sodium acetate/1-octanesulfonate at pH 4.6 for HPLC analysis) .
- Molecular Dynamics (MD) : Simulate hydrolytic degradation pathways of the 2,5-dioxopyrrolidin-1-yl moiety in aqueous media, identifying critical water-accessibility regions.
Q. How can conflicting data on enantiomeric excess (ee) from HPLC and SFC be resolved?
- Methodological Answer :
- Cross-Validation : Analyze the compound using both HPLC (Chiralcel OD-H column, hexane:isopropanol 90:10) and SFC (Chiralpak AS-3 column, CO₂:methanol 85:15). Discrepancies >5% ee suggest column-specific interactions (e.g., hydrogen bonding with residual silanol groups).
- Spiking Experiments : Add a known racemic mixture to the sample; deviations in peak ratios confirm matrix effects .
Handling and Safety Considerations
- Stability : Store at –20°C under nitrogen to prevent oxidation of the pyrrolidinedione ring. Avoid prolonged exposure to light due to biphenyl’s UV sensitivity .
- Toxicity : Use fume hoods and nitrile gloves; preliminary data suggest respiratory sensitization potential (similar to biphenyl derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
